

# Synergistic Anti-Cancer Activity of BSJ-02-162: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

**BSJ-02-162** is a novel Proteolysis Targeting Chimera (PROTAC) that demonstrates a significant synergistic anti-cancer effect by inducing the simultaneous degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity leads to enhanced anti-proliferative effects in cancer cells, particularly in Mantle Cell Lymphoma (MCL), when compared to agents that target these pathways individually. This guide provides a comparative analysis of **BSJ-02-162** against other relevant anti-cancer agents, supported by experimental data and detailed methodologies.

## Data Presentation: Comparative Anti-Proliferative Activity

The synergistic effect of **BSJ-02-162** is evident in its enhanced ability to inhibit the growth of various MCL cell lines. The following table summarizes the comparative inhibitory concentrations (IC50) of **BSJ-02-162** and related compounds.



Compound	Target(s)	Granta-519 (IC50, nM)	Mino (IC50, nM)	Jeko-1 (IC50, nM)
BSJ-02-162	CDK4/6 & IKZF1/3 Degrader	< 100	< 100	< 100
BSJ-03-204	CDK4/6 Degrader	> 100	> 100	> 100
Palbociclib	CDK4/6 Inhibitor	~250	~500	> 1000
Lenalidomide	IKZF1/3 Degrader	> 1000	> 1000	> 1000

Note: The IC50 values are approximated from graphical data presented in Jiang et al., 2019. **BSJ-02-162** consistently demonstrates significantly higher potency (lower IC50) across multiple MCL cell lines compared to the single-target agents, highlighting its synergistic activity.

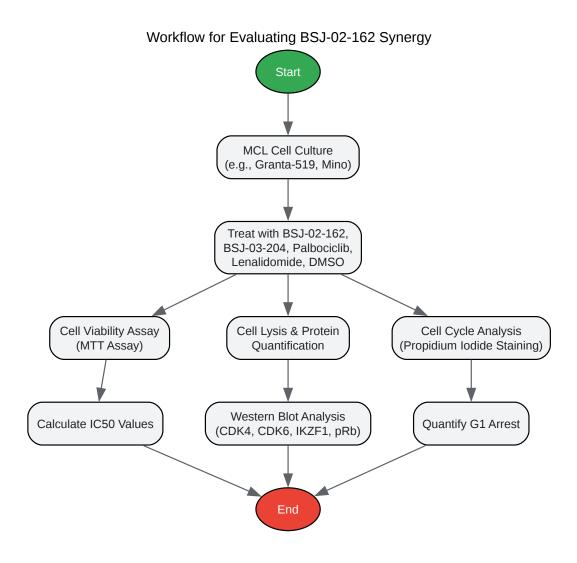
### **Mechanism of Action: Dual Protein Degradation**

**BSJ-02-162** is a heterobifunctional molecule composed of a ligand for CDK4/6 (derived from palbociclib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from pomalidomide), and a linker connecting them. This design allows **BSJ-02-162** to recruit CRBN to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome. Simultaneously, the pomalidomide moiety engages CRBN to degrade its native substrates, IKZF1 and IKZF3. This dual degradation results in a potent, synergistic anti-tumor effect.



# BSJ-02-162 BSJ-02-162 Palbociclib moiety Palbociclib moiety Description of BSJ-02-162 Palbociclib moiety Protein Targets CRBN E3 Ligase Proteasome CRBN E3 Ligase Proteasome CDK4/6 RZF1/3





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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com